molecular formula C22H31N7O2 B11250191 N-(3-methoxyphenyl)-4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazine-1-carboxamide

N-(3-methoxyphenyl)-4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11250191
M. Wt: 425.5 g/mol
InChI Key: OHKSIVFQJVTEOE-UHFFFAOYSA-N
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Description

N~1~-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the methoxyphenyl and methylpiperazino groups through nucleophilic substitution reactions.

    Amidation: The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

    Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: can be compared with other pyrazinecarboxamide derivatives, such as:

Uniqueness

The uniqueness of N1-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H31N7O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C22H31N7O2/c1-17-15-20(27-9-7-26(2)8-10-27)25-21(23-17)28-11-13-29(14-12-28)22(30)24-18-5-4-6-19(16-18)31-3/h4-6,15-16H,7-14H2,1-3H3,(H,24,30)

InChI Key

OHKSIVFQJVTEOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)N4CCN(CC4)C

Origin of Product

United States

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